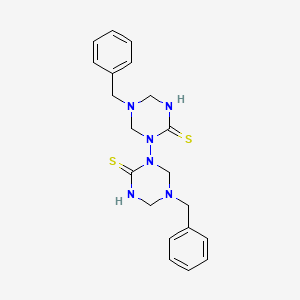![molecular formula C23H25BrN4O2 B11183282 5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11183282.png)
5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with a bromobenzyl group, a methoxyphenyl piperazine moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the bromobenzyl group: This step involves the bromination of a benzyl precursor, followed by its attachment to the pyrimidinone core through nucleophilic substitution.
Attachment of the methoxyphenyl piperazine moiety: This is typically done via a nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromobenzyl group, converting it to a benzyl group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the bromobenzyl group or electrophilic substitution at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide, while electrophilic substitution may involve reagents like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its binding affinity to various receptors and its potential as a drug candidate.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a biochemical tool.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1-(4-methoxyphenyl)piperazine: Similar structure but lacks the pyrimidinone core.
6-methyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar core structure but lacks the bromobenzyl and piperazine groups.
Uniqueness
5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromobenzyl group, methoxyphenyl piperazine moiety, and methylated pyrimidinone core makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C23H25BrN4O2 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H25BrN4O2/c1-16-21(15-17-3-5-18(24)6-4-17)22(29)26-23(25-16)28-13-11-27(12-14-28)19-7-9-20(30-2)10-8-19/h3-10H,11-15H2,1-2H3,(H,25,26,29) |
InChI Key |
SKZMDHVUIVBCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11183202.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11183204.png)
![3-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11183205.png)
![2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11183221.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B11183230.png)
![(2-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11183231.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate](/img/structure/B11183236.png)
![4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11183247.png)

![3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11183253.png)
![3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11183256.png)

![3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11183269.png)
![N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide](/img/structure/B11183277.png)
